Etacrynic acid impurity B [EP]
Description
Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients
Impurities in APIs are substances that are not the intended chemical entity. jpionline.org Their presence, even in minute quantities, can have a significant impact on the final drug product. cymitquimica.com Some impurities may be toxic, while others could affect the stability and shelf-life of the API, potentially leading to the formation of harmful degradation products. contractpharma.comgrace.com The presence of certain impurities can also interfere with the drug's intended therapeutic action or lead to unforeseen side effects. contractpharma.com Therefore, rigorous control and management of impurities are paramount to ensure the production of safe and effective medicines. contractpharma.comgrace.com This involves the use of sophisticated analytical techniques to detect, identify, and quantify impurities at very low levels. contractpharma.com
Regulatory Framework and Pharmacopoeial Context for Etacrynic Acid Impurities
To ensure the quality and safety of medicines, regulatory bodies and pharmacopoeias establish standards and guidelines for the control of impurities. hilarispublisher.comzamann-pharma.com These frameworks provide a basis for ensuring that medicines are manufactured in a consistent and standardized manner, minimizing risks associated with impurities. hilarispublisher.com
European Pharmacopoeia (EP) Specifications and Monographs for Impurities
The European Pharmacopoeia (EP) plays a vital role in setting quality standards for medicines within Europe. nih.gov It provides official monographs that outline the quality requirements for medicinal products and the substances used to manufacture them. nih.gov These monographs are legally binding and include tests and acceptance criteria for impurities. drugfuture.comedqm.eu For active substances, the EP general monograph "Substances for pharmaceutical use" (2034) sets out general requirements for the control of organic and inorganic impurities. drugfuture.comedqm.eu This is complemented by specific monographs for individual substances, which detail the specific tests and limits for known and potential impurities. drugfuture.com The EP works to ensure that the specified quality is based on scientific, technical, and regulatory considerations, with a primary focus on public health protection. drugfuture.com
International Council for Harmonisation (ICH) Guidelines on Impurity Control and Evaluation
The International Council for Harmonisation (ICH) brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. ich.org ICH has developed a series of guidelines on quality, including those for the control of impurities. ich.org The ICH Q3A(R2) guideline, for instance, provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ikev.orgeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities. pharmaffiliates.com Another key guideline, ICH M7, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgpremier-research.com These guidelines are crucial for ensuring a harmonized approach to impurity control across different regions. ich.org
Definition and Nomenclature of Etacrynic Acid Impurity B
Etacrynic Acid Impurity B [EP] is a specific impurity associated with the diuretic drug Etacrynic Acid. Its precise chemical identity and nomenclature are critical for its accurate identification and control.
Systematic Chemical Naming
The systematic chemical name for Etacrynic Acid Impurity B, as per the European Pharmacopoeia, is [2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid. synzeal.comallmpus.com This name precisely describes the molecular structure of the impurity.
Common Synonyms and Designations
In addition to its systematic name, Etacrynic Acid Impurity B is also known by other designations. One common synonym is Ethacrynic Acid Trichloro Analog, as referred to in the United States Pharmacopeia (USP). synzeal.com Another synonym found in literature is 2-Desmethylene 2-Chloromethyl Ethacrynic Acid. synthinkchemicals.com
Interactive Data Tables
Table 1: Chemical Identifiers for Etacrynic Acid Impurity B [EP]
| Identifier | Value | Source(s) |
| Systematic Name (EP) | [2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid | synzeal.comallmpus.com |
| Synonym (USP) | Ethacrynic Acid Trichloro Analog | synzeal.com |
| Other Synonym | 2-Desmethylene 2-Chloromethyl Ethacrynic Acid | synthinkchemicals.com |
| CAS Number | 27929-18-6 | synzeal.comallmpus.compharmaffiliates.com |
| Molecular Formula | C13H13Cl3O4 | allmpus.compharmaffiliates.com |
| Molecular Weight | 339.6 g/mol | allmpus.compharmaffiliates.com |
Table 2: Related Etacrynic Acid Impurities in the European Pharmacopoeia
| Impurity Name | Systematic Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Source(s) |
| Etacrynic Acid Impurity A | (4-Butanoyl-2,3-dichlorophenoxy)Acetic Acid | 1217-67-0 | C12H12Cl2O4 | 291.13 g/mol | pharmaffiliates.com |
| Etacrynic Acid Impurity C | [4-[2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl]-2,3-dichlorophenoxy]Acetic Acid | 25355-92-4 | C26H24Cl4O8 | 606.28 g/mol | allmpus.compharmaffiliates.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNPIXCADRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27929-18-6 | |
| Record name | 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of Etacrynic Acid Impurity B Formation
Process-Related Formation during Etacrynic Acid Synthesis
The manufacturing process of etacrynic acid can inadvertently lead to the formation of Impurity B through various side reactions.
The synthesis of etacrynic acid involves several key intermediates. One crucial precursor is 2,3-dichlorophenoxyacetic acid. The synthesis often proceeds through a Friedel-Crafts acylation reaction. mdpi.com Another significant intermediate is [2,3-dichloro-4-(2-dimethylaminomethyl)butyryl]phenoxy acetic acid hydrochloride. google.comgoogle.com
During the synthesis of etacrynic acid, unintended side reactions can generate impurities. For instance, a dimeric impurity can be formed during the hydrolysis of the intermediate [2,3-dichloro-4-(2-dimethylaminomethyl)butyryl-phenoxy acetic acid hydrochloride, particularly in an alkaline medium. google.comgoogle.com While this specific dimer is not Impurity B, it highlights the potential for side reactions. The formation of Impurity B, also known as 2-Desmethylene-2-chloromethyl Ethacrynic Acid, can occur as a byproduct during the synthesis process. synthinkchemicals.com
The conditions and reagents used in the synthesis of etacrynic acid significantly impact the types and quantities of impurities formed. The use of strong bases like potassium carbonate or sodium bicarbonate for the hydrolysis of [2,3-dichloro-4-(2-dimethylaminomethyl)butyryl]phenoxy acetic acid hydrochloride can promote the formation of dimeric impurities. google.comgoogle.com To mitigate this, alternative methods, such as using t-butylamine to form a salt, have been developed to reduce the formation of these byproducts. google.com
Byproduct Formation through Side Reactions in Synthetic Routes
Degradation Pathways Leading to Etacrynic Acid Impurity B
Etacrynic acid can degrade under certain conditions, leading to the formation of various impurities, including Impurity B.
Forced degradation studies have shown that etacrynic acid is susceptible to hydrolysis. Under basic conditions, such as in the presence of sodium hydroxide, etacrynic acid can decompose. syncsci.comscribd.com One proposed pathway involves the formation of an unstable intermediate, [2,3-dichloro-4-(2-hydroxymethyl-1-oxobutyl)phenoxylacetic acid. syncsci.com This highlights a potential route for the formation of structurally related impurities.
Oxidative conditions can also lead to the degradation of etacrynic acid. When exposed to hydrogen peroxide, especially at elevated temperatures, etacrynic acid can form several decomposition products. syncsci.comscribd.com One identified product is an epoxide derivative. syncsci.com While this specific epoxide is not Impurity B, it demonstrates the susceptibility of the etacrynic acid molecule to oxidative degradation, which could potentially contribute to the formation of other impurities under different oxidative stresses.
Impact of Environmental Factors (e.g., temperature, moisture, pH) on Impurity Formation
The formation of Etacrynic acid impurity B and other degradation products is significantly influenced by environmental conditions such as temperature, moisture, and pH. researchgate.netnih.gov Forced degradation studies, which are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods, have demonstrated the lability of ethacrynic acid under various stress conditions. nih.govsyncsci.com
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including the formation of Impurity B. Thermal degradation studies have shown that ethacrynic acid can decompose at higher temperatures. syncsci.comresearchgate.net For instance, reconstituted solutions of ethacrynate sodium are less stable as the temperature increases. drugs.com This increased reactivity at higher temperatures can promote the addition of HCl to the ethacrynic acid molecule, especially if acidic species are present.
pH: The pH of the solution is a critical factor in the stability of ethacrynic acid. The molecule is known to be less stable in both acidic and alkaline conditions. researchgate.netnih.gov In acidic media (low pH), the presence of a higher concentration of protons can catalyze the addition of chloride ions to the α,β-unsaturated ketone, directly leading to the formation of Impurity B. syncsci.com Conversely, in strongly alkaline solutions (high pH), other degradation pathways become more prominent, such as the elimination of formaldehyde (B43269) and the formation of dimers. researchgate.netnih.gov Reconstituted solutions of ethacrynate sodium are noted to be less stable as the pH increases from a neutral pH of 7. drugs.com
The following table summarizes the impact of these environmental factors on the degradation of ethacrynic acid, which can indirectly or directly influence the formation of Impurity B.
| Environmental Factor | Impact on Ethacrynic Acid Stability and Impurity Formation | Research Findings |
| Temperature | Increased temperature accelerates degradation reactions. | Reconstituted solutions are less stable at higher temperatures. drugs.com Forced degradation studies often employ elevated temperatures (e.g., 70°C) to induce degradation. syncsci.com |
| Moisture | Facilitates hydrolysis of the unsaturated ketone. | The primary degradation pathway in aqueous solution is the hydration of the methylene (B1212753) double bond. researchgate.net |
| pH | Degradation is accelerated in both acidic and alkaline conditions. | In acidic solutions (e.g., 0.1 M HCl), degradation occurs. syncsci.com Significant degradation is observed at high pH levels (pH 10 and 12). nih.gov Stability is optimal at a neutral pH. drugs.com |
Contribution of Raw Materials to Impurity B Generation
The raw materials used in the synthesis of ethacrynic acid are the primary source of the atoms that constitute Impurity B and can also create the chemical environment necessary for its formation. The synthesis of ethacrynic acid typically starts with precursors that already contain the dichlorinated phenyl ring. nih.govchemicalbook.com
One common synthetic route involves the Friedel-Crafts acylation of 2,3-dichlorophenoxyacetic acid with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov In this process, aluminum chloride, a potent Lewis acid, can also act as a source of chloride ions or generate acidic conditions that promote the addition of HCl to the α,β-unsaturated system of the final product.
Another synthetic pathway involves the aminomethylation of 4-butyryl-2,3-dichlorophenoxyacetic acid using dimethylamine (B145610) and formaldehyde, followed by thermal degradation to form the α,β-unsaturated ketone of ethacrynic acid. chemicalbook.com The work-up of this reaction often involves acidification with hydrochloric acid, which provides a direct source for the addition reaction leading to Impurity B. The use of certain reagents, such as oxalyl chloride for the activation of the carboxylic acid group in the synthesis of ethacrynic acid derivatives, can also generate HCl as a byproduct, thereby contributing to the formation of this impurity. mdpi.com
Therefore, stringent control over the quality of raw materials and careful optimization of the reaction conditions, particularly the amount and type of acid used and the control of temperature, are crucial to minimize the formation of Etacrynic acid impurity B. synthinkchemicals.comsynthinkchemicals.com
The following table outlines the key raw materials and their potential contribution to the formation of Impurity B.
| Raw Material/Reagent | Role in Synthesis | Contribution to Impurity B Formation |
| 2,3-Dichlorophenoxyacetic acid | Starting material | Provides the dichlorinated aromatic core of the molecule. |
| Butyryl chloride | Acylating agent | Forms the butanoyl side chain. |
| Aluminum chloride (AlCl₃) | Lewis acid catalyst in Friedel-Crafts acylation | Can act as a source of chloride ions and creates an acidic environment. nih.gov |
| Hydrochloric acid (HCl) | Used for acidification during work-up | Direct source of HCl for the addition reaction across the double bond. mdpi.com |
| Oxalyl chloride | Activating agent for carboxylic acids | Generates HCl as a byproduct. mdpi.com |
Advanced Analytical Methodologies for Etacrynic Acid Impurity B Detection and Quantification
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are central to impurity profiling, offering the high resolving power necessary to separate structurally similar compounds. veeprho.com For Etacrynic acid and its impurities, High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, providing the foundation for robust and reliable analytical procedures. veeprho.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a stability-indicating HPLC method is a primary goal, as such a method can accurately measure the API and its impurities in the presence of degradants, process-related impurities, and excipients. syncsci.com The optimization of various chromatographic parameters is essential to achieve the required specificity, sensitivity, and accuracy for quantifying Impurity B.
The selection of the stationary phase is a critical first step in method development. For the analysis of Etacrynic acid and its related substances, reversed-phase (RP) chromatography is the predominant mode.
Column Chemistry : C18 (octadecyl-silica, ODS) columns are frequently used. These nonpolar stationary phases provide effective retention and separation for the moderately polar Etacrynic acid and its impurities. For instance, a method for separating Etacrynic acid from its main metabolite utilized a Spherisorb ODS II column, which is a type of C18 packing. nih.gov Another approach for separating various diuretics, including Etacrynic acid, also successfully employed a C18 column. synzeal.com
Specialized Phases : While C18 is common, other phases can be considered. For example, Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, has been shown to be effective for Etacrynic acid analysis. sielc.com
Column Dimensions : The European Pharmacopoeia test for related substances may utilize columns with specific dimensions to achieve the desired separation. An application note detailing a method transfer for Etacrynic acid impurities mentions a particulate column with L1 packing (a C18 phase) and dimensions of 300 x 3.9 mm. sigmaaldrich.com
The mobile phase composition dictates the retention and elution of analytes. Its optimization is key to achieving resolution between the main API peak and the peaks of its impurities.
Solvent Systems : A typical mobile phase for reversed-phase analysis of Etacrynic acid consists of an aqueous component, often buffered and acidified, mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com One study used a mixture of phosphoric acid, methanol, acetonitrile, and tetrahydrofuran, highlighting the use of multi-component organic phases to fine-tune selectivity. nih.gov Another common mobile phase is a simpler combination of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer, with the pH adjusted using phosphoric acid. synzeal.com
pH Control : The pH of the aqueous portion of the mobile phase is critical, as Etacrynic acid and Impurity B are acidic compounds. Controlling the pH ensures consistent ionization state and, therefore, reproducible retention times. A pH of 3-4 is often used. nih.gov
Elution Mode : Both isocratic and gradient elution methods can be applied. Isocratic elution, where the mobile phase composition remains constant, is simpler and was used in an assay for Etacrynic acid and its cysteine conjugate. nih.gov However, for separating a complex mixture of impurities with different polarities, gradient elution is often superior. A gradient program allows for the separation of early-eluting polar impurities while ensuring that more retained, nonpolar impurities are eluted in a reasonable time with good peak shape. mdpi.com
Fine-tuning the operational parameters is the final step in optimizing the HPLC method.
Flow Rate : The flow rate affects analysis time, resolution, and back pressure. A typical flow rate for analytical HPLC columns (e.g., 4.6 mm internal diameter) is around 1.0 mL/min. synzeal.com
Column Temperature : Maintaining a constant and elevated column temperature (e.g., 30 °C or 35 °C) can improve peak shape, reduce viscosity, and enhance reproducibility of retention times. synzeal.commdpi.com
Detector Settings : UV detection is standard for this analysis. The detector wavelength should be set at or near the absorption maximum of the analytes to ensure high sensitivity. For Etacrynic acid and its related substances, detection is commonly performed at wavelengths between 275 nm and 278 nm. nih.govscribd.com
The table below summarizes typical parameters for an HPLC method for the analysis of Etacrynic Acid impurities.
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 (L1 Packing) | Provides effective retention for moderately polar compounds like Etacrynic acid and its impurities. synzeal.comnih.gov |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | A standard analytical column size offering a good balance of efficiency and back pressure. synzeal.commdpi.com |
| Mobile Phase A | Potassium Dihydrogen Phosphate Buffer (e.g., 50 mM), pH adjusted to 3.0-4.0 with Phosphoric Acid | Buffering controls the ionization state of the acidic analytes, ensuring reproducible retention. synzeal.comnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers used to control elution strength in reversed-phase HPLC. nih.govsielc.com |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient elution is often necessary to resolve complex impurity profiles. nih.govmdpi.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing reasonable analysis times. synzeal.com |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reproducibility. synzeal.com |
| Detection | UV at ~275 nm | Wavelength near the absorbance maximum for Etacrynic acid ensures good sensitivity. nih.gov |
| Injection Volume | 5-20 µL | Standard injection volume for analytical HPLC. |
Mobile Phase Composition and Gradient Elution Optimization
Ultra-High Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation
Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. The benefits include much higher separation efficiency, faster analysis times, and improved sensitivity. sielc.com
An HPLC method for Etacrynic acid can be scaled to a UPLC method by using columns with smaller particles (e.g., sub-3 µm). sielc.com This transfer requires adjustment of the flow rate and gradient profile to maintain the separation selectivity while taking full advantage of the speed and resolution offered by UPLC technology. The transition from HPLC to UPLC is a common strategy in pharmaceutical analysis to improve throughput and performance, especially for impurity profiling where baseline resolution of trace components is paramount. sigmaaldrich.com
Chromatographic Separation of Etacrynic Acid Impurity B from Related Substances
A crucial performance characteristic of any impurity profiling method is its ability to resolve the specified impurity peak from the API and other related substances. The EP monograph for Etacrynic acid lists other impurities, such as Impurity A and Impurity C, which must also be considered during method development. sigmaaldrich.com
A successful method will demonstrate baseline separation between the main Etacrynic acid peak and the peak corresponding to Impurity B. A system suitability test within the method, often involving a resolution requirement between two adjacent peaks, confirms the method's separating power before analysis. edqm.eu For instance, a reference solution containing Impurity B and Impurity C can be used to verify their separation. sigmaaldrich.com The development of stability-indicating methods through forced degradation studies helps ensure that Impurity B is also resolved from any potential degradation products that are not listed as process-related impurities. syncsci.comsyncsci.com
Spectroscopic and Hyphenated Techniques for Structure Elucidation and Confirmation
The unambiguous identification and structural confirmation of impurities like Etacrynic Acid Impurity B are paramount. This is achieved through a combination of sophisticated spectroscopic and hyphenated analytical techniques that provide complementary information about the molecule's structure, elemental composition, and functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Characterization
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the separation, detection, and identification of pharmaceutical impurities. Its high sensitivity and selectivity make it ideal for analyzing trace-level impurities in complex API matrices. A validated stability-indicating HPLC method is often the basis for separation, which can then be interfaced with a mass spectrometer for detailed structural investigation.
For a molecule like Etacrynic Acid Impurity B, electrospray ionization (ESI) is a commonly employed soft ionization technique. It can be operated in both positive and negative ion modes to generate intact molecular ions, which is crucial for determining the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ might be observed.
Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural elucidation. Based on the structure of Etacrynic Acid Impurity B, key fragmentations can be predicted. For instance, cleavage of the ether bond or the loss of the carboxylic acid group are common fragmentation pathways for such structures. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, further aiding in the confirmation of the structure.
Table 1: Predicted Key Mass Fragments for Etacrynic Acid Impurity B in MS/MS Analysis
| Predicted Fragment Ion | Description of Neutral Loss |
| [M-H-CH₂Cl]⁻ | Loss of the chloromethyl group |
| [M-H-COOH]⁻ | Loss of the carboxylic acid group |
| [M-H-CH₂COOH]⁻ | Loss of the carboxymethyl group |
| [M-H-C₄H₆OCl]⁻ | Cleavage related to the butanoyl chain |
This table represents predicted fragmentation patterns based on chemical principles. Actual observed fragments may vary based on instrumental conditions.
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with mass accuracy <5 ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For Etacrynic Acid Impurity B, with a molecular formula of C₁₃H₁₃Cl₃O₄, HRMS can confirm this composition by matching the experimentally measured mass to the theoretical exact mass, distinguishing it from other potential isobaric impurities.
Ionization Techniques and Fragmentation Pattern Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H-NMR, 13C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. By providing detailed information about the chemical environment of each proton and carbon atom, NMR can confirm the connectivity and stereochemistry of a molecule like Etacrynic Acid Impurity B.
¹H-NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the phenoxyacetic acid moiety, the ethyl group, the methine proton adjacent to the carbonyl group, and the chloromethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values for each signal would be consistent with the proposed structure.
¹³C-NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, C-O, C-Cl).
2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. For example, HMBC would be crucial in confirming the position of the butanoyl group on the aromatic ring by showing correlations between the carbonyl carbon and the aromatic protons.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Key Functional Groups in Etacrynic Acid Impurity B
| Functional Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |
| Aromatic (Ar-H) | 6.5 - 8.5 | 110 - 160 |
| Methylene (B1212753) (O-CH₂-COOH) | 4.5 - 5.0 | 60 - 70 |
| Methine (CH-C=O) | 3.5 - 4.5 | 40 - 55 |
| Chloromethyl (CH₂Cl) | 3.5 - 4.0 | 40 - 50 |
| Ethyl (CH₂CH₃) | 1.5 - 2.5 (CH₂) / 0.8 - 1.2 (CH₃) | 20 - 30 (CH₂) / 10 - 15 (CH₃) |
These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Etacrynic Acid Impurity B would be expected to show characteristic absorption bands corresponding to the various functional groups in its structure.
Table 3: Expected IR Absorption Bands for Etacrynic Acid Impurity B
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) | Indicates the presence of the hydroxyl group of the carboxylic acid. |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Confirms the carboxylic acid carbonyl group. |
| C=O stretch (Ketone) | 1670 - 1690 | Corresponds to the aryl ketone carbonyl group. |
| C-O stretch (Ether & Acid) | 1200 - 1300 | Indicates the ether linkage and C-O bond of the acid. |
| C-Cl stretch | 600 - 800 | Corresponds to the carbon-chlorine bonds. |
Validation of Analytical Methods for Etacrynic Acid Impurity B
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, any method used for the quantification of impurities must be validated to demonstrate its specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
For Etacrynic Acid Impurity B, a stability-indicating HPLC method would be developed and validated.
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Etacrynic acid), other impurities, and degradation products. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector or by LC-MS.
Linearity and Range: A linear relationship between the concentration of Impurity B and the analytical response (e.g., peak area) must be established over a defined range. This range usually spans from the LOQ to 120% of the specification limit for the impurity.
Accuracy: Accuracy is determined by analyzing samples with known concentrations of Impurity B (e.g., by spiking the API with the impurity standard) and comparing the measured value to the true value.
Precision: This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are crucial for controlling impurities at very low levels.
Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
The successful validation of the analytical method ensures that the data generated for the control of Etacrynic Acid Impurity B are reliable and that the quality of the Etacrynic Acid API is consistently maintained.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.orgpharmuni.com For Etacrynic acid impurity B, the primary analytical technique is typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The specificity of an HPLC method is demonstrated by its ability to separate the peak of Etacrynic acid impurity B from the peaks of Etacrynic acid and other known impurities. This is often achieved through forced degradation studies. In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
A developed HPLC method demonstrates specificity if the chromatograms of the stressed samples show that the main drug peak and the impurity peaks are well-resolved from each other, with no co-elution. Peak purity analysis, often performed using a photodiode array (PDA) detector, is a critical component of specificity studies. americanpharmaceuticalreview.com It confirms that the chromatographic peak for a given analyte is spectrally homogeneous and not comprised of more than one compound. For impurities like Impurity B, which may not be available as a reference standard during early development, comparison with a second well-characterized procedure can be used to demonstrate specificity. ich.org
Linearity and Calibration Range Determination
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.
For quantifying an impurity like Etacrynic acid impurity B, the analytical method must be linear over a specific range, typically from the reporting threshold up to 120% of the impurity specification limit. While specific data for Impurity B is not available, a representative study on Etacrynic acid demonstrates this principle. In a validated HPLC method for Etacrynic acid, linearity was established over a concentration range of 0.5 to 500 µg/mL. ich.org The linearity was assessed by preparing standard solutions at multiple concentration levels and performing replicate injections. The data is typically evaluated by plotting the peak area response against the concentration and determining the correlation coefficient (r²) of the resulting regression line. A correlation coefficient close to 1.0000 indicates a strong linear relationship.
Table 1: Representative Linearity Data for an HPLC Method
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 500 µg/mL |
| Number of Concentrations | 7 |
| Regression Equation | y = 8.9523x + 3.1103 |
| Correlation Coefficient (r²) | 1.0000 |
Data is representative for Etacrynic Acid and illustrates the methodology applied for its impurities. ich.org
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo or drug substance) and comparing the measured value to the true value. The accuracy is then expressed as the percentage of recovery. For impurities, accuracy is evaluated at different concentration levels within the specified range.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
The precision is usually expressed as the relative standard deviation (RSD) for a series of measurements. For impurity quantification, the acceptance criteria for accuracy (recovery) and precision (RSD) are typically stricter at lower concentrations. A study on the simultaneous determination of several diuretics, including etacrynic acid, reported recovery rates between 97.2% and 102.1% with an RSD of less than 1.9%, indicating good accuracy. nihs.go.jpfda.gov Another study showed intra-day and inter-day precision with RSD values less than 4.26% and 5.42%, respectively. americanpharmaceuticalreview.com
Table 2: Representative Accuracy and Precision Data
| Parameter | Acceptance Criteria (Typical) | Representative Findings |
|---|---|---|
| Accuracy (Recovery) | 90.0% - 110.0% | 97.2% - 102.1% nihs.go.jpfda.gov |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | < 4.26% americanpharmaceuticalreview.com |
| - Intermediate Precision | ≤ 10.0% | < 5.42% americanpharmaceuticalreview.com |
Data is representative for methods analyzing Etacrynic Acid and illustrates the methodology applied for its impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Evaluation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reportable range of the analytical method. The determination of LOD and LOQ is commonly based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.
In a stability-indicating HPLC method developed for Etacrynic acid, the LOD and LOQ were determined to be 0.2 µg/mL and 0.5 µg/mL, respectively. ich.org These values demonstrate the sensitivity of the method to detect and quantify small amounts of related substances.
Table 3: Representative LOD and LOQ Data
| Parameter | Method | Representative Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.2 µg/mL ich.org |
| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 0.5 µg/mL ich.org |
Data is representative for Etacrynic Acid and illustrates the methodology applied for its impurities.
Robustness and Solution Stability Studies of Analytical Samples
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. americanpharmaceuticalreview.com Typical variations include changes in the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable criteria despite these minor changes.
Solution stability studies are conducted to determine the stability of the analyte in the prepared analytical solution. fda.gov Both standard and sample solutions are stored under specified conditions (e.g., room temperature, refrigerated) for a defined period, and then analyzed. The results are compared to those from freshly prepared solutions. A study demonstrated the stability of sample solutions of etacrynic acid and other diuretics over 8 hours, with RSD values for peak areas being less than 1.3%. nihs.go.jpfda.gov
Table 4: Parameters for Robustness and Stability Studies
| Study | Parameters Investigated (Examples) | Representative Findings |
|---|---|---|
| Robustness | - Mobile Phase pH (± 0.2 units)- Flow Rate (± 10%)- Column Temperature (± 5 °C) | The method is deemed robust if system suitability parameters and assay results are not significantly affected. |
| Solution Stability | - Time (e.g., 0, 4, 8, 24 hours)- Storage Conditions (Room Temp, Refrigerated) | Sample solutions were stable for at least 8 hours with RSD < 1.3%. nihs.go.jpfda.gov |
Impurity Control Strategies and Quality Assurance
In-Process Control Measures for Minimizing Etacrynic Acid Impurity B
In-process controls are essential for monitoring and guiding the manufacturing process to ensure that impurities like Etacrynic Acid Impurity B are kept below acceptable limits. synthinkchemicals.com
Etacrynic Acid is chemically known as [2,3-dichloro-4-(2-methylene-1-oxobutyl) phenoxy] acetic acid. google.com The synthesis of Etacrynic Acid can lead to the formation of several process-related impurities. Etacrynic Acid Impurity B, identified as [2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid, is one such impurity that can arise during synthesis. synzeal.com
The formation of impurities is often sensitive to the specific reaction conditions employed. Research into the synthesis of Etacrynic Acid has revealed that certain process parameters can be optimized to suppress the generation of unwanted byproducts. For instance, a significant challenge in the synthesis is the formation of a dimeric impurity, particularly during the hydrolysis of the intermediate 2,3-dichloro-4-[2-dimethylaminomethyl]butyryl-phenoxy acetic acid hydrochloride in an alkaline medium. google.comgoogle.com This degradation pathway reduces the yield and quality of the final Active Pharmaceutical Ingredient (API). google.comgoogle.com
A key innovation in minimizing impurity formation involves replacing traditional alkali bases with t-butylamine for the hydrolysis step. google.com This modification has been shown to significantly reduce the formation of the dimer impurity from over 1.3% w/w to less than 0.1% w/w. The use of t-butylamine facilitates the formation of a t-butylamine salt of Etacrynic Acid, which can be more easily purified. google.comgoogle.com This strategic change in reagent demonstrates how targeted optimization of reaction conditions can effectively control the impurity profile of the final product.
Table 1: Impact of Hydrolysis Agent on Dimer Impurity Formation
| Hydrolysis Agent | Dimer Impurity Level (w/w) | Reference |
|---|---|---|
| Traditional Alkali (e.g., Sodium Bicarbonate) | > 1.3% | google.com |
This interactive table summarizes the effect of different hydrolysis agents on the formation of a key dimeric impurity during Etacrynic Acid synthesis.
Effective purification techniques are crucial for removing impurities that may have formed despite optimized reaction conditions. For Etacrynic Acid and its intermediates, several purification methods are employed.
Crystallization is a primary method for purifying the final product. A process has been developed that involves dissolving the crude Etacrynic Acid in a solvent mixture, optionally heating the solution, and then cooling it to induce crystallization or precipitation of the purified solid. google.com A specific solvent system for the final purification of Etacrynic Acid involves a mixture of an alkyl acetate (B1210297) (like ethyl acetate) and a hydrocarbon solvent. google.comgoogle.com
Another purification strategy involves the formation and isolation of the t-butylamine salt of Etacrynic Acid. This salt can be crystallized with a high yield (93%) and then subjected to further purification via solvent extraction, for example, using a toluene/water system, before being converted back to the final acidic form of the API. google.com Leeching with a solvent or a mixture of solvents containing an ester and/or a hydrocarbon has also been described as a viable purification method. google.comgoogle.com
For the purification of Ethacrynate Sodium, a process involving dissolution in a polar protic solvent like isopropyl alcohol followed by filtration has been shown to effectively remove unreacted Etacrynic Acid and other impurities. google.com These multi-step purification strategies ensure that the final API meets the high purity standard of ≥99.5% w/w required for pharmaceutical use. google.com
Optimization of Synthetic Reaction Parameters to Suppress Impurity Formation
Quality Control Applications for Etacrynic Acid Impurity B
Quality control (QC) is the part of Good Manufacturing Practice that involves testing units and determining if they are suitable for release. The control of impurities like Etacrynic Acid Impurity B is a central function of pharmaceutical QC. synthinkchemicals.com
Reference standards are highly characterized materials used as a benchmark for confirming the identity, strength, quality, and purity of a substance. For Etacrynic Acid Impurity B, certified reference standards are available from various suppliers. synzeal.comclearsynth.compharmaffiliates.comsynthinkchemicals.comaxios-research.com These standards are essential for the development and validation of analytical methods, quality control applications, and for inclusion in regulatory submissions such as Abbreviated New Drug Applications (ANDAs). synzeal.comsynthinkchemicals.com
The reference standard for Etacrynic Acid Impurity B allows for accurate impurity profiling and quantification. venkatasailifesciences.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to separate Etacrynic Acid from its impurities. veeprho.com By comparing the response of the impurity in a sample to the response of the certified reference standard, its concentration can be accurately determined. These reference materials are supplied with a Certificate of Analysis (CoA) that includes detailed characterization data, ensuring traceability to pharmacopeial standards (e.g., EP or USP). synzeal.comvenkatasailifesciences.com
Table 2: Chemical and Physical Data for Etacrynic Acid Impurity B Reference Standard
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | 2-(2, 3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid | synzeal.com |
| CAS Number | 27929-18-6 | synzeal.compharmaffiliates.comsynthinkchemicals.com |
| Molecular Formula | C₁₃H₁₃Cl₃O₄ | pharmaffiliates.comsynthinkchemicals.com |
This interactive table provides key identification details for the Etacrynic Acid Impurity B reference standard.
Routine analysis of each batch of Etacrynic Acid is a regulatory requirement to ensure consistent quality and to confirm that impurity levels are within the specified limits. veeprho.comclearsynth.com This ongoing monitoring is a critical component of quality assurance. synthinkchemicals.com
Analytical methods, predominantly HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to detect and quantify impurities in every batch of the drug substance. veeprho.com These methods must be validated to demonstrate their accuracy, precision, specificity, and robustness. The European Pharmacopoeia (EP) specifies limits for known impurities of Etacrynic Acid, including Impurity A, Impurity B, and Impurity C. pharmaffiliates.comsynthinkchemicals.com For example, a stable pharmaceutical composition of ethacrynic acid may be required to contain impurity C in an amount of less than 2% by weight of ethacrynic acid. google.com
The data from routine batch analysis is documented and reviewed to identify any trends or out-of-specification results, which would trigger an investigation to determine the root cause and implement corrective actions. This continuous monitoring ensures that the manufacturing process remains in a state of control and that every batch of Etacrynic Acid released to the market is safe and effective. venkatasailifesciences.com
Utilization of Reference Standards for Impurity Profiling and Quantification
Regulatory Compliance in Impurity Management
The management of impurities in pharmaceutical products is strictly regulated by international bodies and national authorities. Guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), such as the Q3A guideline on Impurities in New Drug Substances, provide a framework for controlling impurities.
These regulations require manufacturers to identify and characterize impurities, set acceptance criteria (limits), and justify these limits based on toxicological data or established pharmacopoeial standards. The European Pharmacopoeia, for instance, provides specific monographs for drug substances like Etacrynic Acid that list identified impurities and their acceptable limits. google.comnih.gov
Regulatory authorities mandate that any impurity present above a certain threshold must be reported, identified, and qualified, meaning its biological safety must be assessed. mdpi.com The control strategies, including in-process controls and purification methods discussed previously, are developed and implemented to ensure compliance with these stringent regulatory requirements, thereby safeguarding patient health. veeprho.comgoogle.com
Adherence to International Pharmacopoeial Requirements (EP, USP)
Compliance with the standards set forth by international pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), is mandatory for pharmaceutical products marketed in their respective regions. Both the EP and USP have official monographs for Etacrynic Acid. nih.govnihs.go.jpedqm.eu These monographs provide the definitive tests, procedures, and acceptance criteria to ensure the identity, strength, quality, and purity of the drug substance.
Etacrynic acid impurity B [EP], chemically identified as [2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid, is a specified impurity listed in the European Pharmacopoeia. chemicea.comsynzeal.com In the context of the United States Pharmacopeia, it is also known as Ethacrynic Acid Trichloro Analog. synzeal.com As a specified impurity, its presence and limits are controlled by the tests detailed in the Etacrynic Acid monograph. Manufacturers must demonstrate that their product complies with these limits.
While the specific percentage limit for Impurity B is detailed within the official, subscription-based text of the pharmacopoeias, the general principle requires that any specified impurity must be quantified using a validated analytical method and controlled at or below the acceptance criterion defined in the monograph. edqm.eu To facilitate this, pharmacopoeias provide official reference standards for both the active substance and its specified impurities, including Etacrynic Acid and its related compounds. nih.govlgcstandards.com These reference standards are used to confirm the identity and quantify the levels of impurities during testing.
The requirements for impurity control are subject to continuous review and modernization. For instance, the USP has undertaken revisions to the Ethacrynic Acid Tablets monograph to update the tests for organic impurities, reflecting the ongoing commitment to align with current scientific and regulatory standards, such as those established by the ICH. uspnf.com
Table 1: Pharmacopoeial Status of Etacrynic Acid and Impurity B This table is based on available data. Specific limits are contained within the official pharmacopoeial texts.
| Pharmacopoeia | Monograph Status for Etacrynic Acid | Status of Impurity B | Chemical Name |
|---|---|---|---|
| European Pharmacopoeia (EP) | Official Monograph (0998) | Specified Impurity | [2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid |
| United States Pharmacopeia (USP) | Official Monograph | Controlled as a related compound (Ethacrynic Acid Trichloro Analog) | {2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy}acetic acid |
Documentation and Reporting Requirements for Impurity Data in Regulatory Submissions
Regulatory submissions for new drugs or generic drug applications (Abbreviated New Drug Applications or ANDAs) must contain a comprehensive section on impurities. This documentation is critical for regulatory agencies to assess the quality and safety of the drug substance. The primary international guidelines governing this are the ICH Q3A(R2), which addresses impurities in new drug substances, and ICH Q3B(R2), for impurities in new drug products. uspnf.compharmaffiliates.com
The core of the regulatory approach is the establishment of three key thresholds, which are based on the maximum daily dose (MDD) of the drug. usp.orgfpnotebook.com For Etacrynic Acid, the oral MDD can be up to 200-400 mg. fpnotebook.comnih.gov
Reporting Threshold : This is the level above which an impurity must be reported in a regulatory submission. usp.org Any impurity found at a concentration below this threshold is generally not required to be reported.
Identification Threshold : This is the level above which the chemical structure of an impurity must be determined. usp.org If an impurity is present above this limit, it cannot remain "unidentified."
Qualification Threshold : This is the level above which an impurity's biological safety must be established. usp.org Qualification is the process of acquiring and evaluating data to demonstrate that the impurity is safe at the specified level. synzeal.comusp.org An impurity is considered qualified if it was present in safety and clinical study batches, is a significant metabolite in humans, or its level is justified by scientific literature or dedicated toxicology studies. usp.org
Regulatory dossiers must include a detailed summary of the actual and potential impurities, including process-related impurities and degradation products. usp.org The submission must contain documented evidence that the analytical procedures used are validated and are suitable for the detection and quantification of impurities. uspbpep.com For each impurity, the submission should provide its identity, source, and the analytical results from batches manufactured by the proposed commercial process. usp.org A rationale must be provided for establishing the acceptance criteria for each impurity in the drug substance specification. usp.org
Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in Drug Substances Based on ICH Q3A(R2) Guidelines. The appropriate threshold is determined by the Maximum Daily Dose (MDD).
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Future Research Directions in Etacrynic Acid Impurity B Studies
Development of Novel and Green Analytical Techniques for Impurity Analysis
The current paradigm in pharmaceutical analysis is shifting towards methodologies that are not only robust and reliable but also environmentally sustainable. Future research should prioritize the development of green analytical techniques for the detection and quantification of Etacrynic acid impurity B. This involves a departure from traditional high-performance liquid chromatography (HPLC) methods that often rely on large volumes of hazardous organic solvents. nih.govresearchgate.netresearchgate.net
Key research areas include:
Supercritical Fluid Chromatography (SFC): The use of supercritical carbon dioxide as a primary mobile phase in SFC offers a significant reduction in organic solvent consumption. Future work should focus on developing and validating an SFC method capable of separating Etacrynic acid impurity B from the API and other related substances.
Micellar Liquid Chromatography: This technique utilizes aqueous solutions of surfactants above their critical micelle concentration as the mobile phase, eliminating the need for organic modifiers. Research into the application of micellar liquid chromatography for the analysis of etacrynic acid and its impurities could lead to a truly green and cost-effective method.
Miniaturized Chromatographic Systems: The development of micro-HPLC or capillary electrophoresis methods for the analysis of Etacrynic acid impurity B would drastically reduce solvent consumption and waste generation, aligning with the principles of green chemistry.
A comparative table of potential green analytical techniques is presented below.
| Analytical Technique | Principle | Potential Advantages for Impurity B Analysis | Research Focus |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the main mobile phase, often with a small amount of organic co-solvent. | Reduced organic solvent use, faster analysis times, lower backpressure. | Method development and validation for separation of Impurity B from etacrynic acid and other impurities. |
| Micellar Liquid Chromatography | Employs aqueous surfactant solutions as the mobile phase. | Eliminates the need for organic solvents, cost-effective, can enhance selectivity. | Screening of different surfactant systems for optimal resolution and sensitivity for Impurity B. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses columns with sub-2 µm particles, leading to higher efficiency and speed. | Significant reduction in solvent consumption and analysis time compared to conventional HPLC. | Transfer and optimization of existing HPLC methods for etacrynic acid to UHPLC platforms for impurity profiling. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field within a narrow capillary. | Extremely low sample and reagent consumption, high separation efficiency. | Development of a robust CE method for the quantification of the acidic Impurity B. |
Advanced Mechanistic Studies on Complex Impurity Formation Pathways
A thorough understanding of how Etacrynic acid impurity B is formed is critical for developing effective control strategies. While general degradation pathways for etacrynic acid, such as dimerization via Diels-Alder reactions, have been explored, the specific mechanism leading to the formation of the chlorinated side-chain in Impurity B remains to be fully elucidated. jmolpat.com
Future research should employ a combination of experimental and computational approaches to:
Forced Degradation Studies: Conduct systematic stress testing of etacrynic acid under various conditions (e.g., in the presence of different reagents, solvents, and at various temperatures) to identify the key factors promoting the formation of Impurity B.
Isotopic Labeling Studies: The use of isotopically labeled starting materials or reagents in the synthesis of etacrynic acid can help trace the origin of the chloroalkyl group in Impurity B, providing definitive evidence for the reaction mechanism.
Reaction Monitoring: Employing in-situ analytical techniques, such as ReactIR or Raman spectroscopy, can provide real-time data on the formation of intermediates and byproducts during the synthesis of etacrynic acid, offering insights into the kinetics and mechanism of Impurity B formation.
Integration of Computational Chemistry in Impurity Prediction and Characterization
Computational chemistry has emerged as a powerful tool in modern drug development, capable of predicting potential impurities and aiding in their structural characterization. nih.govnih.govresearchgate.net For Etacrynic acid impurity B, future computational studies should focus on:
Reaction Pathway Modeling: Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to model the potential reaction pathways leading to the formation of Impurity B. This can help to identify the most energetically favorable mechanism and guide experimental investigations. researchgate.net
Spectroscopic Prediction: The prediction of spectroscopic data (e.g., NMR, MS/MS fragmentation patterns) for proposed impurity structures can be invaluable in confirming their identity when isolated from reaction mixtures. nih.gov This is particularly useful when authentic reference standards are not readily available.
In Silico Toxicity Prediction: Computational models can be used to predict the potential toxicological profile of Etacrynic acid impurity B. google.com This information is crucial for risk assessment and for setting appropriate specification limits for the impurity in the final API.
A table outlining potential computational approaches is provided below.
| Computational Approach | Application to Impurity B Studies | Expected Outcome |
| Density Functional Theory (DFT) | Modeling of reaction energetics for proposed formation pathways. | Identification of the most plausible mechanism for the formation of Impurity B. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the interaction of etacrynic acid with synthetic reagents and catalysts. | Understanding the role of the chemical environment in promoting impurity formation. |
| Molecular Docking | Predicting the interaction of Impurity B with biological targets. | Preliminary assessment of potential toxicity and off-target effects. |
| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage risk assessment of Impurity B's toxicological potential. |
Implications for Continuous Manufacturing and Process Analytical Technology (PAT) in Impurity Control
The pharmaceutical industry is increasingly adopting continuous manufacturing processes to enhance efficiency, flexibility, and product quality. Process Analytical Technology (PAT) is an integral component of continuous manufacturing, enabling real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs).
Future research in this area should investigate the application of PAT for the control of Etacrynic acid impurity B in a continuous manufacturing setting. This would involve:
Development of In-line/On-line Analytical Methods: Integrating spectroscopic or chromatographic analyzers directly into the manufacturing process to monitor the formation of Impurity B in real-time. This could involve the use of fiber-optic probes for Raman or near-infrared (NIR) spectroscopy, or automated on-line HPLC systems.
Feed-Forward and Feed-Back Control Strategies: Using the real-time data from PAT tools to develop advanced process control strategies. For example, if an increase in the formation rate of Impurity B is detected, the process parameters (e.g., temperature, reagent stoichiometry) could be automatically adjusted to mitigate its formation.
Real-Time Release Testing (RTRT): The ultimate goal of a well-controlled continuous process is to enable the release of the final product based on in-process data, rather than on traditional end-product testing. The development of a robust PAT-based control strategy for Etacrynic acid impurity B would be a significant step towards achieving RTRT for etacrynic acid.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying Etacrynic Acid Impurity B [EP] in pharmaceutical formulations?
- Methodology : Utilize ultraviolet-visible (UV-Vis) spectrophotometry with a detection range of 268–272 nm, as specified in pharmacopeial monographs. Dissolution testing using the Paddle method (50 rpm, 900 mL water, 45-minute sampling) combined with membrane filtration (≤0.8 µm pore size) ensures accurate impurity detection . High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., methanol/water mobile phases) is validated for quantification, adhering to ICH Q2(R1) guidelines .
Q. How can researchers ensure the accuracy of impurity quantification when working with trace levels of Etacrynic Acid Impurity B [EP]?
- Methodology : Implement method validation parameters:
- Linearity : Test across 50–150% of the target concentration.
- Recovery : Spike known impurity amounts into placebo matrices (e.g., 80–120% recovery).
- Precision : Repeat analyses (n=6) to calculate relative standard deviation (RSD ≤ 2%).
Cross-validate results with mass spectrometry (LC-MS) for structural confirmation .
Advanced Research Questions
Q. What experimental strategies address the absence of a reference standard for Etacrynic Acid Impurity B [EP] during method development?
- Methodology :
- Synthesis attempts : Document failed synthesis efforts (e.g., reaction conditions, purification steps) to justify impurity absence .
- Structural analysis : Use computational modeling (e.g., DFT calculations) to predict impurity stability and reactivity.
- Surrogate standards : Employ structurally analogous compounds with adjusted response factors, validated via spiking studies .
Q. How should researchers design forced degradation studies to assess Impurity B’s stability under stress conditions?
- Methodology :
- Stressors : Acid/alkali hydrolysis (0.1–1M HCl/NaOH, 40–80°C), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions.
- Analysis : Monitor degradation kinetics using stability-indicating HPLC methods. Calculate degradation rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
Ethical and Methodological Compliance
Q. What ethical considerations are critical when reporting impurity profiles in regulatory submissions?
- Guidelines :
- Data integrity : Disclose all raw data, including outliers, and provide justification for exclusions .
- Conflict of interest : Declare funding sources or partnerships that may influence data interpretation .
- Institutional Review Board (IRB) : For studies involving human/animal subjects, document approval and informed consent protocols .
Q. How can researchers resolve contradictory data on Impurity B’s pharmacokinetic behavior across studies?
- Methodology :
- Meta-analysis : Pool data from multiple studies, applying random-effects models to account for heterogeneity.
- Variable control : Reanalyze datasets while standardizing variables (e.g., sample preparation, column batch, detector sensitivity).
- Uncertainty quantification : Report confidence intervals (95% CI) and measurement uncertainties (e.g., ±0.5% for HPLC) .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for assessing Impurity B’s batch-to-batch variability?
- Methodology :
- ANOVA : Compare impurity levels across batches (n ≥ 3), identifying significant differences (p < 0.05).
- Control charts : Track process capability (CpK ≥ 1.33) to ensure manufacturing consistency .
Q. How should researchers integrate primary and secondary data to evaluate Impurity B’s toxicological significance?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
